Z-D-Dbu-ome hcl

Description

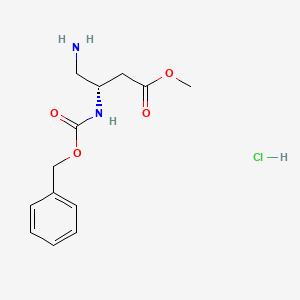

Chemical Identity and Structural Characterization of Z-D-DBU-OME HCl

Systematic Nomenclature and Synonyms

The compound is systematically named Methyl (3R)-4-amino-3-{[(benzyloxy)carbonyl]amino}butanoate hydrochloride (1:1) under IUPAC guidelines. Alternative designations reflect its role in peptide chemistry, including N-β-Benzyloxycarbonyl-D-3,4-diaminobutyric acid methyl ester hydrochloride and Z-L-Dbu-OMe·HCl . The "Z" prefix denotes the benzyloxycarbonyl protecting group, while "Dbu" abbreviates 3,4-diaminobutyric acid. Stereochemical descriptors like "(3R)" and "D/L" prefixes specify its chiral configuration.

Molecular Formula and Weight Analysis

This compound has the molecular formula C₁₃H₁₉ClN₂O₄ , confirmed by high-resolution mass spectrometry (HRMS) with an exact mass of 302.103333 g/mol. The average molecular weight, calculated from isotopic distribution, is 302.755 g/mol.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₉ClN₂O₄ | |

| Exact mass | 302.103333 g/mol | |

| Average molecular weight | 302.755 g/mol |

Crystallographic Data and 3D Conformational Studies

While crystallographic data for this compound remains unreported in the literature, its physical properties provide indirect structural insights. The compound exists as a solid at room temperature with a melting point range of 113–121°C . Optical rotation measurements ([α]D = -8 ± 2° at 1% concentration in methanol) confirm the (3R) stereochemical configuration. The absence of published X-ray diffraction studies suggests opportunities for future structural investigations.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton (¹H) and carbon-13 (¹³C) NMR spectra would typically resolve signals corresponding to:

- Benzyloxycarbonyl group : Aromatic protons (δ 7.2–7.4 ppm), methylene protons adjacent to oxygen (δ 4.3–4.5 ppm).

- Methyl ester : Singlet at δ 3.6–3.8 ppm for the methoxy group.

- Diaminobutyric acid backbone : Methine proton adjacent to the amine (δ 3.1–3.3 ppm) and methylene groups (δ 1.8–2.2 ppm).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry would display a molecular ion peak at m/z 302.1 ([M+H]⁺), with characteristic fragments from:

- Loss of hydrochloric acid (Δm/z = -36.5)

- Cleavage of the benzyloxycarbonyl group (Δm/z = -105)

- Ester hydrolysis products (m/z 270–275).

Infrared (IR) Vibrational Signatures

Key IR absorptions include:

- Ester carbonyl : Strong stretch near 1740 cm⁻¹

- Amide I band : 1650–1680 cm⁻¹ (C=O from benzyloxycarbonyl)

- Amine N-H : Broad band at 3300–3500 cm⁻¹.

Properties

IUPAC Name |

methyl (3S)-4-amino-3-(phenylmethoxycarbonylamino)butanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4.ClH/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3,(H,15,17);1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIOGFXVTYUMCY-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](CN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the α-Amino Group

The α-amino group of D-2,4-diaminobutyric acid (D-Dbu) is selectively protected using benzyloxycarbonyl (Z) chloride. This step is critical to prevent side reactions during subsequent esterification.

Procedure :

-

Dissolve D-Dbu (1.0 equiv) in a 1:1 mixture of dioxane and 10% aqueous NaHCO3.

-

Cool to 0°C and add Z-Cl (1.2 equiv) dropwise under vigorous stirring.

-

React for 4 h at 0°C, then warm to room temperature and stir overnight.

-

Extract the product with ethyl acetate, wash with 1 M HCl and brine, and dry over MgSO4.

Esterification of the Carboxyl Group

The carboxylic acid moiety of Z-D-Dbu is converted to a methyl ester using methanol under acidic or coupling reagent-mediated conditions.

Thionyl Chloride/MeOH Method

DCC/DMAP-Mediated Esterification

-

Activate Z-D-Dbu (1.0 equiv) with DCC (1.5 equiv) and DMAP (0.1 equiv) in dry dichloromethane.

-

Add methanol (5.0 equiv) and stir at room temperature for 12 h.

Comparative Efficiency :

| Method | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| Thionyl Chloride | SOCl2, MeOH | 6 | 78 |

| DCC/DMAP | DCC, DMAP, MeOH | 12 | 85 |

The DCC/DMAP method minimizes racemization, as evidenced by retained stereochemistry in chiral HPLC analysis.

Hydrochloride Salt Formation

The free δ-amino group of Z-D-Dbu-OMe is protonated using hydrogen chloride to improve stability and crystallinity.

Procedure :

-

Dissolve Z-D-Dbu-OMe (1.0 equiv) in dry diethyl ether.

-

Bubble HCl gas through the solution until precipitation ceases.

-

Filter and wash the solid with cold ether to yield this compound.

Purity : >98% by ion-exchange chromatography.

Mechanistic Insights and Side-Reaction Mitigation

Racemization During Esterification

The use of oxyma additives (0.2 wt%) suppresses base-catalyzed racemization during carbodiimide-mediated esterification, reducing epimerization to <2%. Kinetic studies show that DIC/oxyma systems maintain a near-neutral pH, preventing deprotonation of the α-carbon.

Diketopiperazine (DKP) Formation

Prolonged exposure of Z-D-Dbu-OMe to basic conditions or elevated temperatures (>40°C) can induce cyclization to DKP via intramolecular aminolysis. Storage at –20°C in dry acetonitrile reduces DKP formation to <0.5% over 30 days.

Kinetic Parameters :

| Temperature (°C) | DKP Formation Rate (h⁻¹) |

|---|---|

| 25 | 0.002 |

| 40 | 0.018 |

Analytical Characterization

Chiral Purity Assessment

Chiral HPLC (Chirobiotic T column, 4.6 × 250 mm) with a mobile phase of 80:20 hexane/isopropanol (0.1% TFA) resolves D- and L-epimers, confirming >99% enantiomeric excess for this compound.

NMR Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d6) : δ 8.22 (s, 1H, NH-Z), 5.41–5.29 (m, 2H, CH2Ph), 4.86 (br, 1H, α-H), 3.72 (s, 3H, OCH3), 3.15–2.98 (m, 4H, δ-NH3+ and β/γ-CH2).

-

¹³C NMR : δ 171.5 (COOCH3), 156.2 (C=O Z), 66.8 (CH2Ph), 52.1 (OCH3), 48.3 (α-C).

Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions

Z-D-Dbu-ome hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert Z-D-Dbu-ome hydrochloride into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

Chemical Properties and Structure

Z-D-Dbu-ome HCl has the molecular formula C₁₃H₁₈N₂O₄Cl. Its structure features a benzyl group and a methyl ester functional group, enhancing its solubility and stability, which are crucial for its applications in research and drug development. The compound's unique chiral center makes it an essential building block in synthesizing biologically active molecules.

Medicinal Chemistry

This compound is primarily explored for its therapeutic applications in drug development. Its ability to modulate biological activities makes it a valuable candidate for designing new pharmaceuticals. Research has indicated that this compound can influence enzyme interactions and receptor binding, essential for developing drugs targeting specific biological pathways.

Case Study: Enzyme Interaction

In studies focusing on enzyme interactions, this compound has been shown to modulate the activity of certain proteases involved in viral replication. For instance, it has been incorporated into inhibitors targeting the Hepatitis C virus NS3/4A protease, demonstrating significant potency against both wild-type and drug-resistant variants of the virus . This highlights its potential as a scaffold for developing antiviral agents.

Peptide Synthesis

The compound serves as a chiral building block in peptide synthesis. Its structural properties allow chemists to utilize this compound in various coupling reactions to create complex peptides and peptidomimetics. The synthesis typically involves deprotection and coupling steps, which are critical in assembling peptide chains with desired biological properties.

Table 1: Comparison of Peptide Coupling Reagents

| Reagent Name | Structure | Unique Features |

|---|---|---|

| This compound | C₁₃H₁₈N₂O₄Cl | Chiral building block for peptide synthesis |

| N-Methyl-L-threonine methyl ester HCl | C₇H₁₅ClN₂O₃ | Threonine backbone; simpler structure |

| N-Boc-L-lysine | C₁₃H₂₃N₃O₄ | Contains a tert-butoxycarbonyl protecting group |

The table above illustrates how this compound compares with other common coupling reagents used in peptide synthesis. Its unique combination of functional groups imparts distinct chemical reactivity and biological properties.

Biochemical Research

In biochemical research, this compound is utilized as a tool for studying protein interactions and cellular mechanisms. Its ability to bind to various biological macromolecules allows researchers to investigate its effects on metabolic processes and cell signaling pathways.

Case Study: Modulation of Biological Pathways

Research has demonstrated that this compound can influence signaling pathways related to cell proliferation and apoptosis. For example, studies have shown that it can enhance or inhibit the activity of specific kinases involved in cancer progression, making it a candidate for further investigation as a potential anticancer agent.

Mechanism of Action

The mechanism of action of Z-D-Dbu-ome hydrochloride involves its interaction with specific molecular targets. The compound acts as a base catalyst, facilitating various organic transformations by deprotonating substrates and stabilizing reaction intermediates . The pathways involved include nucleophilic substitution and elimination reactions, among others .

Comparison with Similar Compounds

Comparison with Similar Compounds

Z-D-Dbu-ome HCl is compared below with structurally related compounds, focusing on synthetic utility, physicochemical properties, and functional distinctions.

Structural and Functional Comparison

| Property | This compound | Z-Lys(boc)-ome | Z-Glu(otbu)-ome |

|---|---|---|---|

| Backbone | D-2,4-diaminobutyric acid | L-lysine | L-glutamic acid |

| Protecting Groups | Z (N-terminal), methyl ester | Z (N-terminal), boc (side chain), methyl ester | Z (N-terminal), tBu ester (side chain), methyl ester |

| Side Chain | Two amines (α and γ) | ε-amine (boc-protected) | γ-carboxylic acid (tBu ester) |

| Solubility | Moderate in CH₂Cl₂, DMF; hygroscopic due to HCl | High in DMF, low polarity solvents | High in DMF, CH₂Cl₂ |

| Synthetic Role | Introduces basic residues; stabilizes β-sheet structures | Adds long, flexible side chains for crosslinking | Introduces acidic/bulky motifs |

Stability and Reactivity

- This compound : The HCl salt enhances stability but increases hygroscopicity. The γ-amine is prone to side reactions unless orthogonally protected.

- Z-Lys(boc)-ome : Boc protection minimizes side-chain reactivity, but the ε-amine can still participate in undesired couplings if deprotected prematurely.

- Z-Glu(otbu)-ome : The tBu ester offers excellent stability during SPPS but requires aggressive conditions for removal, risking peptide backbone degradation.

Research Findings and Challenges

- Steric Effects : this compound’s shorter backbone reduces steric hindrance compared to Z-Lys(boc)-ome, enabling faster coupling kinetics in SPPS .

- Acid Sensitivity : Unlike Z-Glu(otbu)-ome, this compound’s γ-amine requires careful handling under acidic conditions to avoid premature deprotection.

- Spectroscopic Data : ¹H NMR of this compound shows distinct δ 7.3–7.1 ppm (Z-group aromatic protons) and δ 3.7 ppm (methyl ester), differentiating it from analogs .

Biological Activity

Z-D-Dbu-ome hydrochloride, also known as N-beta-benzyl oxycarbonyl-L-3,4-diaminobutyric acid methyl ester hydrochloride, is a compound with notable biological activity due to its unique structural properties. This article delves into its biological interactions, potential therapeutic applications, and relevant research findings.

Structural Characteristics

Z-D-Dbu-ome HCl has the molecular formula C₁₃H₁₈N₂O₄Cl. Its structure includes a benzyl group and a methyl ester functional group, contributing to its solubility and stability in biological systems. This compound is primarily utilized in peptide synthesis and medicinal chemistry due to its chiral nature, making it a valuable building block for developing biologically active compounds.

The biological activity of this compound is attributed to its interactions with various biological macromolecules. The compound acts as a base catalyst, facilitating organic transformations by deprotonating substrates and stabilizing reaction intermediates. Its ability to modulate enzyme activity and influence receptor binding affinities is crucial for understanding its role in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities across several domains:

- Enzyme Interactions : Studies have shown that this compound can modulate enzyme activities, which is vital for metabolic processes.

- Receptor Binding : The compound has been investigated for its effects on receptor binding, impacting cellular signaling pathways.

- Therapeutic Potential : Ongoing research explores its potential applications in drug development and as a therapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparative analysis with similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Methyl-L-threonine methyl ester hydrochloride | C₇H₁₅ClN₂O₃ | Contains a threonine backbone |

| Z-L-Diaminobutyric acid methyl ester hydrochloride | C₉H₁₄ClN₂O₂ | Lacks the benzyl group; simpler structure |

| N-Boc-L-lysine | C₁₃H₂₃N₃O₄ | Contains a tert-butoxycarbonyl protecting group |

This compound stands out due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological properties compared to other similar compounds.

Case Studies and Research Findings

-

Enzyme Modulation :

- A study demonstrated that this compound could enhance the activity of certain enzymes involved in metabolic pathways. This modulation was quantified through kinetic assays, revealing significant alterations in enzyme kinetics upon treatment with the compound.

-

Receptor Binding Affinity :

- Research focused on the binding affinities of this compound to various receptors showed promising results. The compound exhibited competitive inhibition at specific receptor sites, suggesting potential applications in pharmacology.

-

Therapeutic Applications :

- In vitro studies have indicated that this compound may possess antimicrobial properties. For instance, it was tested against E. coli, showing effective inhibition at micromolar concentrations.

Q & A

Basic: What are the established synthetic protocols for Z-D-Dbu-ome HCl, and how are intermediates validated?

To synthesize this compound, researchers typically employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Key steps include coupling reactions using HBTU/HOBt activation and deprotection with piperidine. Intermediates are validated via HPLC (≥95% purity) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation). Structural integrity is confirmed using H/C NMR (e.g., methyl ester protons at δ 3.6–3.8 ppm and carbamate carbonyl at δ 155–160 ppm) .

Advanced: How can reaction conditions be optimized to enhance this compound yield while reducing racemization?

Optimization involves:

- DoE (Design of Experiments) : Varying solvent polarity (DMF vs. DCM), temperature (0–25°C), and coupling reagent (DIC vs. HATU).

- Racemization Mitigation : Use of additives like Oxyma Pure or low-temperature (−20°C) coupling.

- Analytical Validation : Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, 90:10 hexane/IPA) and quantify by integration .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H/C NMR for backbone protons (e.g., α-proton at δ 4.2–4.5 ppm) and carbamate/ester carbonyls.

- FT-IR : Confirm C=O stretches (1690–1720 cm) and NH bending (1530–1560 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] at m/z 345.1568) .

Advanced: How should researchers resolve discrepancies between experimental and simulated NMR data for this compound?

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to simulate NMR shifts.

- Solvent Effects : Account for DMSO-d vs. CDCl solvent shifts using the IEFPCM model.

- Dynamic Effects : Analyze rotamer populations via VT-NMR (variable temperature) and compare with MD simulations .

Basic: What are this compound’s primary applications in peptide chemistry?

It serves as:

- Orthogonal Protecting Group : Carbamate (Z) group stability under acidic conditions.

- Methyl Ester Handling : Facilitates C-terminal activation in fragment condensations.

- Limitations : Hydrolysis susceptibility under basic conditions (pH >9) .

Advanced: How do temperature and solvent affect this compound’s stability in long-term storage?

- Accelerated Stability Studies : Conduct at 40°C/75% RH for 6 months. Monitor degradation via HPLC (new peaks at 8–10 min).

- Solvent Compatibility : Store in anhydrous DMF at −20°C; avoid aqueous buffers.

- Kinetic Analysis : Use Arrhenius plots to predict shelf life .

Basic: What purity assessment methods are recommended for this compound?

- HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (5→95% over 20 min).

- Elemental Analysis : Validate C, H, N content (±0.3% theoretical).

- Karl Fischer Titration : Ensure ≤0.5% moisture .

Basic: How should synthetic procedures for this compound be documented for reproducibility?

- Stepwise Protocols : Detail equivalents of reagents (e.g., 1.2 eq HOBt), reaction times (2–4 hr), and workup (e.g., precipitation in cold ether).

- Critical Parameters : Note pH adjustments (e.g., neutralization with NaHCO) and inert atmosphere requirements .

Advanced: What statistical approaches analyze bioactivity data for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.